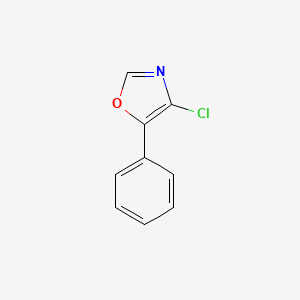

4-Chloro-5-phenyloxazole

Description

Significance of Oxazole (B20620) Core Structures in Organic Synthesis and Advanced Materials Science

The oxazole ring is a fundamental scaffold that appears in numerous natural products and synthetic molecules. mdpi.comnih.gov Its structural and chemical diversity allows it to interact with various enzymes and receptors, making it a privileged structure in drug discovery. mdpi.comnih.govbenthamdirect.com Oxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. irjmets.comjetir.orgbohrium.com Marketed drugs such as Oxaprozin, an anti-inflammatory agent, and Linezolid, an antibiotic, feature the oxazole core, highlighting its therapeutic importance. tandfonline.com

Beyond pharmaceuticals, the unique electronic and photophysical properties of the oxazole ring have led to its use in the development of advanced materials. ontosight.ainumberanalytics.com Oxazole-based compounds are utilized as fluorescent dyes and have been investigated for applications in optoelectronics. irjmets.comnumberanalytics.com Their inherent aromaticity and stability contribute to their utility in creating robust materials for various technological applications, including agrochemicals like pesticides and herbicides. irjmets.comnumberanalytics.comijpsonline.com

Historical Context of 4-Chloro-5-phenyloxazole Synthesis Methodologies

While specific historical records for the first synthesis of this compound are not prominently documented, its preparation is rooted in classical methods developed for the oxazole ring system. The earliest methods for creating substituted oxazoles date back to the late 19th and early 20th centuries.

One of the foundational methods is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. wikipedia.orgijpsonline.comdrugfuture.com This reaction typically involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to form 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com

Another cornerstone method is the Robinson-Gabriel synthesis , reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910). ijpsonline.comwikipedia.orgsynarchive.com This process involves the cyclodehydration of 2-acylamino ketones using a dehydrating agent like sulfuric acid or phosphorus oxychloride to yield the oxazole ring. wikipedia.orgpharmaguideline.com This method is particularly effective for producing di- and tri-substituted oxazoles. nih.gov

The synthesis of halogenated oxazoles, such as this compound, often involves modifications of these classical routes or the development of newer methodologies. For instance, halogenation can occur as a side reaction during Fischer synthesis under certain conditions. wikipedia.org More direct and modern approaches for creating halogenated heterocycles include the "halogen dance" reaction, where a halogen atom can be migrated from one position to another on the ring system, allowing for the synthesis of less accessible isomers like 4-bromo-oxazoles from 5-bromo precursors. thieme-connect.comthieme-connect.com The development of palladium-catalyzed reactions has also provided efficient pathways to construct substituted oxazoles from simple amides and ketones, offering a more direct route that avoids harsh reagents. organic-chemistry.org These evolving synthetic strategies have been crucial for accessing specifically substituted oxazoles like this compound for targeted research applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.61 g/mol |

| Appearance | (Not specified in available data) |

| Melting Point | (Not specified in available data) |

| Boiling Point | (Not specified in available data) |

| CAS Number | 1006-43-5 |

Note: Experimental physical property data is limited in publicly accessible literature.

Table 2: Comparison of General Oxazole Synthesis Methods

| Synthesis Method | Precursors | Key Features | Year Described |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Forms 2,5-disubstituted oxazoles. Uses anhydrous HCl. wikipedia.orgijpsonline.com | 1896 wikipedia.orgdbpedia.org |

| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Cyclodehydration reaction. Versatile for substituted oxazoles. wikipedia.orgsynarchive.com | 1909-1910 ijpsonline.comijpsonline.com |

| Van Leusen Reaction | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles under mild, basic conditions. mdpi.comijpsonline.com | 1972 mdpi.comijpsonline.com |

| Palladium-Catalyzed Synthesis | Amides, Ketones | Modern, efficient method with broad substrate scope. organic-chemistry.org | 2014 organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

4-chloro-5-phenyl-1,3-oxazole |

InChI |

InChI=1S/C9H6ClNO/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

ODBCEDGHOYWPGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)Cl |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 4 Chloro 5 Phenyloxazole and Its Derivatives

Direct Synthesis of 4-Chloro-5-phenyloxazole

Direct synthetic routes to this compound offer an efficient means to access this specific scaffold. These methods often involve the simultaneous formation of the oxazole (B20620) ring and the introduction of the chlorine atom at the C4 position.

Condensation Reactions Utilizing Acyl Cyanides, Aldehydes, and Hydrogen Chloride

A notable method for the direct synthesis of 4-chloro-5-aryloxazoles involves the condensation of acyl cyanides with aldehydes in the presence of hydrogen chloride. researchgate.net This approach has been successfully employed to synthesize this compound and related derivatives. researchgate.net The reaction proceeds by reacting an appropriate acyl cyanide and an aldehyde with hydrogen chloride. researchgate.net For instance, the synthesis of 2-(bromomethyl)-4-chloro-5-phenyloxazole can be achieved by reacting an aliphatic aldehyde with an α-ketonitrile in the presence of BF₃ and hydrochloric acid. researchgate.net

However, a limitation of this method is that it is not suitable for substrates containing unsaturated groups in the 2- or 5-position, as hydrogen chloride can add across the double bond during the condensation reaction. google.com

Iodine(III)-Mediated Cyclization Reactions in Substituted Oxazole Synthesis

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and metal-free conditions for a variety of transformations. organic-chemistry.org Iodine(III)-mediated cyclization reactions provide a valuable route to substituted oxazoles. organic-chemistry.orgacs.org

One such strategy involves the intramolecular oxidative cyclization of enamides mediated by phenyliodine diacetate (PIDA). organic-chemistry.org This method has proven effective for synthesizing a broad range of functionalized oxazoles, including those with substituents at various positions on the oxazole ring. organic-chemistry.org The reaction is typically carried out in the presence of a Lewis acid like BF₃·Et₂O and achieves good yields. organic-chemistry.org While not a direct synthesis of this compound itself, this methodology is applicable to the synthesis of variously substituted oxazoles and represents a significant advancement in metal-free oxazole synthesis. organic-chemistry.org

Another approach utilizes an iodine(III) catalyst, generated in situ from an iodoarene precatalyst with m-CPBA and Tf₂NH, to promote a metal-free [2 + 2 + 1] cycloaddition-type reaction of alkynes, nitriles, and an oxygen atom source to form regioselectively 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org Furthermore, iodine-mediated oxidative cascade cyclization of vinyl azides and benzylamines under aerobic conditions has been shown to produce 2,5-disubstituted oxazoles. rsc.org These methods highlight the versatility of iodine in constructing the oxazole core.

General Strategies for Oxazole Ring Formation Applicable to this compound Scaffolds

Several classical and modern synthetic methods for forming the oxazole ring can be adapted to produce scaffolds like this compound, often by using appropriately substituted starting materials.

Bredereck Reaction Modifications

The Bredereck reaction, which traditionally involves the reaction of α-haloketones with formamide, is a well-established method for synthesizing oxazoles. slideshare.netchemeurope.com This reaction is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.com Modifications to this reaction could potentially be employed to synthesize this compound by using a suitably chlorinated α-haloketone.

Van Leusen Synthesis Approaches

The Van Leusen reaction provides a powerful one-pot synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comwikipedia.org The reaction proceeds under mild, basic conditions and involves the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the oxazole. ijpsonline.com This method is highly versatile and has been widely used in the synthesis of various oxazole-containing compounds. nih.govmdpi.com

To generate a 4,5-disubstituted oxazole, such as this compound, a modification of the Van Leusen reaction could be envisioned. For instance, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, various aldehydes, and aliphatic halides in an ionic liquid as the solvent. mdpi.com Aromatic aldehydes with electron-withdrawing groups have shown higher reactivity in this system. mdpi.com

Erlenmeyer-Plöchl Azlactone Synthesis and Derivatives

The Erlenmeyer-Plöchl synthesis is a classic method for preparing 2,5-disubstituted oxazolones (azlactones) through the condensation of an acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and a base. ijpsonline.comwikipedia.org These azlactones are versatile intermediates in the synthesis of amino acids and other heterocyclic compounds. wikipedia.orgrsc.org

While the primary products are oxazolones, these can be further manipulated to yield oxazoles. The Erlenmeyer-Plöchl azlactones can serve as precursors for a variety of chemical transformations. rsc.org For instance, they can undergo reactions with nucleophiles to open the ring, providing access to α,β-diamino esters. rsc.org Although not a direct route to this compound, the versatility of the azlactone intermediate makes it a valuable tool in the broader context of oxazole derivative synthesis. researchgate.net

Interactive Data Table of Synthetic Methods

| Reaction Name | Key Reactants | Product Type | Applicability to this compound | Reference(s) |

| Condensation of Acyl Cyanides | Acyl Cyanide, Aldehyde, Hydrogen Chloride | 4-Halooxazoles | Direct synthesis method. | researchgate.netgoogle.com |

| Iodine(III)-Mediated Cyclization | Enamides, Phenyliodine diacetate (PIDA) | Functionalized Oxazoles | General strategy for substituted oxazoles. | organic-chemistry.org |

| Bredereck Reaction | α-Haloketone, Formamide | 2,4-Disubstituted Oxazoles | General strategy, requires chlorinated starting material. | slideshare.netchemeurope.comijpsonline.com |

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazoles | General strategy, modifications needed for 4,5-disubstitution. | ijpsonline.comwikipedia.orgmdpi.com |

| Erlenmeyer-Plöchl Synthesis | Acylglycine, Aldehyde | Oxazolones (Azlactones) | Indirectly applicable through azlactone intermediates. | ijpsonline.comwikipedia.orgrsc.org |

Cyclocondensation Reactions of α-Acylamino Ketones

The synthesis of oxazole rings through the cyclocondensation of α-acylamino ketones is a well-established and fundamental method in heterocyclic chemistry, often referred to as the Robinson-Gabriel synthesis. wikipedia.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the corresponding oxazole. wikipedia.org The process typically requires a cyclodehydrating agent to facilitate the reaction. wikipedia.org

A variety of reagents have been employed to effect this transformation. While traditional agents such as phosphorus pentachloride (PCl₅), concentrated sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) can be used, they sometimes result in lower yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com More modern approaches have utilized reagents like triphenylphosphine (B44618)/hexachloroethane and trifluoroacetic anhydride. wikipedia.orgresearchgate.net A notable modification involves the use of triphenylphosphine, iodine, and triethylamine (B128534) for the cyclodehydration of β-keto amides, which are precursors to the α-acylamino ketones. wikipedia.org

The general mechanism of the Robinson-Gabriel synthesis proceeds through the protonation of the acylamino keto moiety, which then undergoes cyclization, followed by dehydration with the aid of a mineral acid or other dehydrating agent to yield the 2,5-disubstituted oxazole. ijpsonline.com The starting α-acylamino ketones can themselves be prepared through methods like the Dakin-West reaction. wikipedia.org

Recent advancements have also seen the development of one-pot synthesis methodologies. For instance, a diversity-oriented synthesis has been developed that combines a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using a general oxazolone (B7731731) template. wikipedia.org This approach utilizes a combination of aluminum chloride as the Lewis acid for the Friedel-Crafts part and trifluoromethanesulfonic acid as the cyclodehydrating agent for the oxazole formation. wikipedia.org

Synthesis of Key Intermediates and Precursors for this compound Analogues

The synthesis of analogues of this compound relies on the availability of appropriately substituted key intermediates and precursors. A common strategy involves the preparation of N-acyl-α-amino ketones, which can then undergo cyclization to form the oxazole ring. mdpi.com For example, new valine-derived N-acyl-α-amino ketones have been synthesized as precursors for 1,3-oxazole-based compounds. mdpi.com The successful synthesis of these intermediates is confirmed through spectral data, where the distinct infrared (IR) spectra of the N-acyl-α-amino ketones compared to the final oxazole products demonstrate the occurrence of the intramolecular cyclocondensation. mdpi.com

Another key precursor for certain oxazole syntheses is 2-azido-1-phenylethanone. This intermediate can be prepared from 2-bromo-1-phenylethanone and sodium azide (B81097) in dimethylsulfoxide. rsc.org This azido (B1232118) ketone can then be reacted with an acyl chloride in the presence of triphenylphosphine in a Staudinger-aza-Wittig reaction to form the oxazole ring. rsc.org

Furthermore, the synthesis of 4-(chloromethyl)-2-phenyloxazole, an important intermediate, can be achieved by reacting benzamide (B126) with 1,3-dichloroacetone. This reaction is typically performed by heating the mixture, followed by purification. The resulting (2-phenyloxazol-4-yl)methanol (B1368971) can then be further functionalized.

The following table summarizes some key intermediates and the methods for their synthesis:

| Intermediate | Precursors | Reagents and Conditions | Reference |

| N-Acyl-α-amino ketones | N-Acyl-α-amino acids | - | mdpi.com |

| 2-Azido-1-phenylethanone | 2-Bromo-1-phenylethanone, Sodium azide | Dimethylsulfoxide, room temperature | rsc.org |

| 4-(Chloromethyl)-2-phenyloxazole | Benzamide, 1,3-Dichloroacetone | Heat at 130°C |

Advanced Synthetic Methodologies for Diversely Substituted this compound Derivatives

Introduction of Functional Groups via Chloromethylation

Chloromethylation is a valuable synthetic tool for introducing a chloromethyl group (-CH₂Cl) onto a molecule, which can then serve as a handle for further functionalization. The Blanc chloromethylation reaction is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. ambeed.com

In the context of oxazole synthesis, chloromethylation can be used to introduce the chloromethyl group at various positions. For instance, 2-(chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole (B6279993) can be synthesized by treating an appropriate oxazole precursor with chloromethylating agents such as formaldehyde and hydrochloric acid. smolecule.com Similarly, the synthesis of 2-(chloromethyl)-5-(4-methylphenyl)-1,3-oxazole (B1415716) involves the introduction of the chloromethyl group, which can be achieved using reagents like formaldehyde and hydrochloric acid under controlled conditions. smolecule.com

A direct chloromethylation method for oxazole esters has also been reported. This one-pot approach introduces the chloromethyl group during the oxazole synthesis itself. For example, the reaction of ethyl glycinate (B8599266) hydrochloride with acetylenedicarboxylate (B1228247) in the presence of chloromethyl methyl ether can form ethyl 2-(chloromethyl)oxazole-5-carboxylate. However, this method can sometimes lead to issues with regioselectivity.

The following table provides examples of chloromethylation reactions in the synthesis of oxazole derivatives:

| Product | Precursor(s) | Reagents | Reference |

| 2-(Chloromethyl)-5,5-dimethyl-4,5-dihydro-1,3-oxazole | Oxazole precursor | Formaldehyde, Hydrochloric acid | smolecule.com |

| 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | Oxazole precursor | Formaldehyde, Hydrochloric acid | smolecule.com |

| Ethyl 2-(chloromethyl)oxazole-5-carboxylate | Ethyl glycinate hydrochloride, Acetylenedicarboxylate | Chloromethyl methyl ether |

Derivatization of the Oxazole Ring at C-2 and C-5 Positions

The functionalization of the oxazole ring at the C-2 and C-5 positions is crucial for creating a diverse range of derivatives with potentially interesting chemical and biological properties. Several methods have been developed to achieve this.

One powerful technique is the direct arylation of oxazoles. Complementary methods have been developed for the palladium-catalyzed direct arylation of oxazoles at both the C-5 and C-2 positions with a wide range of aryl and heteroaryl halides and triflates. organic-chemistry.org The regioselectivity of this reaction can be controlled by the choice of solvent and phosphine (B1218219) ligand. organic-chemistry.org For example, C-5 arylation is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org

Lithiation followed by reaction with an electrophile is another effective strategy for functionalizing the oxazole ring. For instance, to achieve bromination at the C-5 position, the C-2 position can be protected with a triisopropylsilyl (TIPS) group to direct lithiation to C-5. However, the stability of the TIPS group can be a challenge.

Furthermore, 2,5-disubstituted oxazoles can be synthesized from arylacetylenes and α-amino acids in the presence of copper(II) nitrate (B79036) and iodine. organic-chemistry.org This reaction proceeds through a sequence of steps including the generation of an α-iodo acetophenone, Kornblum oxidation, condensation to an imine, and a final decarboxylation/annulation/oxidation cascade. organic-chemistry.org

The following table highlights different approaches for derivatization at the C-2 and C-5 positions of the oxazole ring:

| Position(s) | Method | Reagents/Conditions | Outcome | Reference |

| C-2 & C-5 | Direct Arylation | Pd catalyst, Phosphine ligand, Aryl halide/triflate | Regioselective C-2 or C-5 arylation | organic-chemistry.org |

| C-5 | Lithiation/Bromination | TIPS protection at C-2, Lithiation, Electrophilic bromine source | 5-Bromooxazole | |

| C-2 & C-5 | Multi-step Synthesis | Arylacetylene, α-Amino acid, Cu(NO₃)₂·3H₂O, Iodine | 2,5-Disubstituted oxazoles | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions in Oxazole Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of highly functionalized and diversely substituted oxazoles. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a wide range of functional groups.

The Suzuki-Miyaura cross-coupling reaction has been successfully employed for the one-step construction of trisubstituted oxazoles. acs.orgnih.gov This method utilizes a palladium catalyst to couple an oxazole derivative with a boronic acid, enabling the efficient synthesis of various substituted oxazoles. acs.orgnih.gov A practical application of this methodology is the gram-scale synthesis of the bioactive molecule Almazole D. acs.orgnih.gov

Stille and Negishi-type couplings have also been utilized for the synthesis of functionalized oxazoles. nih.gov In this approach, trifloyloxazoles serve as effective coupling partners with alkyne-derived vinylmetallic intermediates in the presence of a palladium catalyst. nih.gov This strategy has been explored for the construction of complex oxazole-containing subunits of natural products like phorboxazole A. nih.gov

Direct arylation and alkenylation of oxazoles can also be achieved using palladium catalysis. organic-chemistry.org For example, Pd(PPh₃)₄ has been shown to efficiently catalyze the direct arylation and alkenylation of oxazoles with bromoalkenes, proceeding with regio- and stereospecificity. organic-chemistry.org Furthermore, regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with various iodo-, bromo-, and chloro(hetero)aromatics provides a straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. organic-chemistry.org

The following table summarizes various palladium-catalyzed coupling reactions used in oxazole synthesis:

| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | Acyl-protected 3,3,3-trifluoro-DL-alanine derivatives | Boronic acids | Palladium catalyst | Trisubstituted oxazoles | acs.orgnih.gov |

| Stille/Negishi | 4-Trifloyloxazole | Alkyne-derived vinylmetallic intermediates | Palladium catalyst | Highly functionalized oxazoles | nih.gov |

| Direct Arylation/Alkenylation | Oxazoles | Bromoalkenes | Pd(PPh₃)₄ | Arylated/Alkenylated oxazoles | organic-chemistry.org |

| Direct (Hetero)arylation | Ethyl oxazole-4-carboxylate | Iodo-, bromo-, chloro(hetero)aromatics | Palladium catalyst | 2-(Hetero)arylated and 2,5-di(hetero)arylated oxazoles | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 4 Chloro 5 Phenyloxazole

Nucleophilic Substitution Reactions at the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the oxazole (B20620) ring is susceptible to nucleophilic substitution, although it is generally less reactive than the chlorine at the C-2 or C-5 positions in other oxazole derivatives. thieme-connect.de The electron-withdrawing nature of the oxazole ring, coupled with the phenyl group at C-5, influences the reactivity of the C-4 chlorine. Reactions with various nucleophiles, such as amines, thiols, and alkoxides, can lead to the displacement of the chlorine atom, providing a pathway to a range of 4-substituted-5-phenyloxazole derivatives. For instance, reaction with amines can yield 4-amino-5-phenyloxazoles, while reaction with thiols can produce 4-thio-substituted oxazoles. The reaction conditions for these substitutions typically involve the use of a base and an appropriate solvent to facilitate the nucleophilic attack.

The reactivity of the C-4 chloro group is a key feature in the synthetic utility of 4-chloro-5-phenyloxazole, allowing for the introduction of diverse functional groups at this position. This is exemplified by the synthesis of various derivatives through nucleophilic displacement of the chloride. mdpi.com

Electrophilic Aromatic Substitution on the C-5 Phenyl Group

The phenyl group at the C-5 position of the oxazole ring can undergo electrophilic aromatic substitution reactions. evitachem.com The oxazole moiety itself can influence the regioselectivity of these substitutions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.com

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which then attacks the electron-rich phenyl ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. numberanalytics.com Subsequent deprotonation restores the aromaticity of the phenyl ring, yielding the substituted product. numberanalytics.com

For example, nitration of the phenyl group can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. numberanalytics.com Halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. The directing effects of the oxazole ring on the incoming electrophile will determine the position of substitution (ortho, meta, or para) on the phenyl ring. Research on related phenyl-substituted heterocyclic compounds suggests that the specific reaction conditions and the nature of the electrophile play a crucial role in the outcome of the reaction. beilstein-journals.org

Photochemical Transformations and Photoinduced Isomerization Pathways

Photoisomerization of Related 4-Halo-5-phenylisoxazoles to 4-Halo-5-phenyloxazole Carboxylates

The photochemical rearrangement of isoxazoles to oxazoles is a well-documented transformation. nih.govrsc.org Specifically, the photoisomerization of 4-halo-5-phenylisoxazoles can lead to the formation of 4-halo-5-phenyloxazoles. researchgate.netresearchgate.netmolaid.com This process is typically initiated by UV irradiation, which excites the isoxazole (B147169) molecule. nih.gov Studies on methyl 4-halo-5-phenylisoxazole-3-carboxylates have shown that they can isomerize to the corresponding methyl 4-halo-5-phenyloxazole-2-carboxylates upon irradiation. researchgate.netuc.pt This photoinduced isomerization is believed to proceed through a nonconcerted pathway. researchgate.netresearchgate.net

Intermediates in Photochemical Isomerization (e.g., Azirines, Nitrile Ylides)

The photoisomerization of isoxazoles to oxazoles is thought to proceed through several key reactive intermediates. nih.govuc.pt The initial step is the photochemical cleavage of the weak N-O bond in the isoxazole ring, which can lead to the formation of a vinyl nitrene intermediate. uc.pt This intermediate can then cyclize to form a transient 2H-azirine. nih.govuc.ptresearchgate.netoup.com

The 2H-azirine intermediate can then undergo further photochemical or thermal reactions. Cleavage of the C-C bond in the azirine ring can generate a nitrile ylide intermediate. uc.ptoup.comacs.orgrsc.orgresearchgate.netrsc.org This highly reactive 1,3-dipole can then undergo an intramolecular cyclization to form the more stable oxazole ring. uc.ptoup.comacs.org The capture and characterization of these elusive intermediates, such as azirines and nitrile ylides, have been the subject of extensive research, often employing low-temperature matrix isolation techniques to trap and study them spectroscopically. nih.govuc.ptacs.org

Theoretical Studies on Photoreaction Mechanisms

Theoretical calculations, such as ab initio molecular orbital (MO) studies, have been employed to investigate the reaction mechanism of the photoisomerization of isoxazoles to oxazoles. oup.com These studies help to elucidate the electronic states and potential energy surfaces involved in the transformation. Theoretical investigations have supported the proposed mechanism involving azirine and nitrile ylide intermediates. oup.com

Calculations have shown that the wavelength of the irradiating light can influence the photochemical pathway. oup.com For instance, different excited states of the azirine intermediate can be populated depending on the excitation wavelength, leading to different reaction outcomes. oup.com Theoretical studies have also been used to understand the structural nature and reactivity of the nitrile ylide intermediate, including its propensity for 1,5-electrocyclization to form the oxazole product. acs.org

Cycloaddition and Condensation Reactions Involving the Oxazole Moiety

The oxazole ring in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netarkat-usa.orgnih.govacs.org In these reactions, the oxazole can act as a diene, reacting with a dienophile (an alkene or alkyne) to form a bicyclic adduct. This adduct can then undergo a retro-Diels-Alder reaction, often with the elimination of a small molecule like a nitrile, to yield a new heterocyclic ring, such as a furan (B31954) or a pyridine. researchgate.netarkat-usa.org The reactivity of the oxazole in Diels-Alder reactions can be influenced by substituents on the ring. The presence of electron-withdrawing or electron-donating groups can affect the energy of the frontier molecular orbitals and thus the rate and regioselectivity of the cycloaddition. thieme-connect.com

Condensation reactions involving the oxazole moiety are also possible. For example, condensation reactions can occur at the methyl group of related 2- or 5-methyl-4-chlorooxazoles with aldehydes or their derivatives. google.com While this compound itself does not have a reactive methyl group, this highlights the general reactivity of substituted oxazoles in condensation chemistry. google.com Such reactions are valuable for the construction of more complex molecular architectures. smolecule.comturkjps.org

Derivatives and Structural Modifications of 4 Chloro 5 Phenyloxazole

Synthesis and Characterization of Specific 4-Chloro-5-phenyloxazole Analogues

The synthesis of analogues based on the this compound framework often involves multi-step reaction sequences, starting from readily available precursors. Characterization of these novel compounds is rigorously performed using modern analytical techniques to confirm their structures.

Modifications to the phenyl group at the 5-position, or the synthesis of analogues with substituted phenyl rings at other positions of the oxazole (B20620) core, are a common strategy to tune the molecule's properties. Various substituents can be introduced onto the aromatic ring to influence electronic effects, steric hindrance, and potential biological interactions.

For instance, the synthesis of 5-aryl-2-[4-(4-chlorophenylsulfonyl)phenyl]-4-methyloxazoles involves the Friedel-Crafts acylation of aromatic hydrocarbons like benzene, toluene, and m-xylene (B151644) with a 1,3-oxazol-5(4H)-one precursor. researchgate.net This reaction yields N-acyl-α-amino ketones, which are then cyclized using phosphorus oxychloride to form the desired 5-aryl substituted oxazoles. researchgate.net Similarly, derivatives such as 4-benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-5-phenyloxazole have been synthesized and characterized using spectral methods like FT-IR, MS, and NMR, with purity confirmed by RP-HPLC. farmaciajournal.com

Another class of related compounds, 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones, are synthesized through the condensation of hippuric acid derivatives with various benzaldehydes. turkjps.orgturkjps.org The substituents on the phenyl ring have been shown to significantly influence the biological activity of these molecules. sci-hub.se Studies on phosphodiesterase type 4 (PDE4B) inhibition revealed that compounds with a chloro substitution on the phenyl ring were more active than their unsubstituted counterparts, with the position of the chloro group being a critical factor for efficacy. sci-hub.se

The following table summarizes selected examples of these derivatives.

| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| 5-Aryl-2-[4-(4-chlorophenylsulfonyl)phenyl]-4-methyloxazoles | 2-[4-(4-chlorophenylsulfonyl)phenyl]-4-methyloxazol-5(4H)-one, Aromatic hydrocarbons (benzene, toluene) | Friedel-Crafts acylation followed by cyclization | researchgate.net |

| 4-Benzyl-2-[4-(4-chlorophenylsulfonyl)phenyl]-5-phenyloxazole | N-acyl-α-amino acid precursors derived from phenylalanine | Cyclization of N-acyl-α-amino ketones | farmaciajournal.com |

| (Z)-4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | Hippuric acid, 4-Chlorobenzaldehyde | Condensation | bldpharm.com |

| 2-Substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazoles | 2,4-Dichlorobenzoic acid, Phenol, Hydrazine hydrate | Aromatic nucleophilic substitution, hydrazide formation, cyclization | nih.gov |

Beyond the phenyl ring, other positions on the oxazole heterocycle can be modified to create diverse analogues. These "side chain" modifications can introduce new functional groups, alter the molecule's size and shape, and provide points for further chemical elaboration.

The synthesis of 5-aryl-4-methyl-2-[4-(phenylsulfonyl)phenyl]oxazoles demonstrates modification at the C4 position with a methyl group. researchgate.net In other work, the introduction of a carboxamide group at the C4 position of a related 5-chloro-2-phenyloxazole (B14134500) core has been reported. This functionality is typically introduced by converting a corresponding carboxylic acid or ester into an acid chloride and reacting it with an amine.

A versatile strategy for side-chain diversification has been developed using 5-(hydroxymethyl)oxazoles as scaffolds. acs.org In this solid-phase synthesis approach, a protected 5-(hydroxymethyl)oxazole is linked to a solid support. The free hydroxyl group can then be converted into a variety of other functionalities. For example, it can be transformed into aryl ethers via Mitsunobu reaction, or converted to a bromide which is subsequently displaced by thiols to form thioethers. acs.org These thioethers can be further oxidized to sulfones. acs.org This methodology allows for the rapid generation of a library of compounds with diverse side chains at the C5 position. acs.org

| Core Scaffold | Side Chain Modification | Synthetic Strategy | Reference |

|---|---|---|---|

| 2,5-Disubstituted Oxazole | Introduction of a methyl group at C4 | Cyclization of N-(1-aryl-1-oxopropan-2-yl)benzamides | researchgate.net |

| 5-Chloro-2-phenyloxazole | Introduction of a carboxamide group at C4 | Conversion of a carboxylic acid to an acid chloride, followed by amidation | |

| 5-(Hydroxymethyl)oxazole | Conversion of hydroxyl to aryl ethers, thioethers, sulfones, amides | Solid-phase synthesis involving Mitsunobu reaction or bromide displacement | acs.org |

The incorporation of the this compound moiety into a polymer backbone represents a significant structural modification that can impart unique properties to the resulting material. An example of this is the synthesis of poly[4-chloro-2-(4'-vinylphenyl)-5-phenyloxazole]. chula.ac.th

The synthesis of the monomer, 4-chloro-2-(4'-vinylphenyl)-5-phenyloxazole, is a multi-step process. It begins with the reaction of p-ethylbenzaldehyde and benzoyl cyanide in a tetrahydrofuran (B95107) solution saturated with hydrogen chloride gas, which yields 4-chloro-2-(4'-ethylphenyl)-5-phenyloxazole. chula.ac.th This intermediate is then subjected to bromination using N-bromosuccinimide, followed by dehydrobromination with sodium t-butoxide to introduce the vinyl group, thus forming the polymerizable monomer. chula.ac.th Subsequent polymerization of this monomer leads to the formation of poly[4-chloro-2-(4'-vinylphenyl)-5-phenyloxazole]. chula.ac.th

Oxazole Derivatives with Modified Side Chains

Functionalization Strategies for Chemoselective Transformations

The this compound scaffold possesses multiple sites for chemical modification, enabling chemoselective transformations. The chlorine atom at the C4 position is a key functional handle, being susceptible to nucleophilic substitution reactions, which allows for the introduction of a wide range of other functional groups.

Furthermore, the oxazole ring and its substituents can participate in various metal-catalyzed cross-coupling reactions. For example, an NHC-Pd(II)-5-phenyloxazole complex has been developed and used as a catalyst for Buchwald-Hartwig amination reactions, demonstrating the utility of the oxazole motif in modern catalytic systems for C-N bond formation. tandfonline.com Such palladium-catalyzed strategies are highly effective for the N-arylation of various amines with aryl chlorides. tandfonline.com Rhodium(III)-catalyzed C-H activation and annulation reactions with diazo compounds also represent a powerful strategy for constructing functionalized nitrogen heterocycles, a method that could potentially be applied to oxazole derivatives. rsc.org These advanced synthetic methods allow for precise and efficient modification of the core structure, facilitating the construction of complex molecular architectures.

Design Principles for Novel this compound Scaffolds

The design of novel scaffolds based on the this compound structure is guided by principles of medicinal chemistry and materials science. The oxazole ring is considered a "privileged structure," as it is a component of many biologically active compounds. mdpi.com

The design strategy often involves a rational, model-based approach where specific structural features are incorporated to achieve desired properties. nih.gov For example, in the design of ligands for the GABAA/benzodiazepine receptor, a series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives were designed based on a pharmacophore model of the receptor's binding site. nih.gov

Key design principles include:

Scaffold Hopping and Hybridization : Combining the oxazole core with other pharmacologically important fragments to create hybrid molecules with potentially new or enhanced activities. researchgate.netnih.gov

Reactive Handle for Diversification : The chlorine atom at C4 is not just a substituent but a key reactive site. It allows for late-stage functionalization, enabling the creation of a library of analogues from a common intermediate for structure-activity relationship (SAR) studies.

Modulation of Physicochemical Properties : The phenyl group and its potential substituents, along with modifications to the oxazole ring, can be used to fine-tune properties such as lipophilicity, solubility, and electronic distribution, which are critical for biological activity or material performance. sci-hub.se

Regiocontrolled Synthesis : The development of synthetic methods that allow for the precise and regioselective introduction of functional groups is crucial. Gold-catalyzed reactions, for example, have been explored for the regioselective synthesis of substituted oxazoles. bham.ac.uk

By applying these principles, chemists can rationally design and synthesize novel this compound-based molecules with tailored properties for specific applications.

Spectroscopic and Analytical Characterization of 4 Chloro 5 Phenyloxazole

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and vibrational modes of 4-Chloro-5-phenyloxazole.

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives reveals characteristic absorption bands that confirm its molecular structure. For instance, in a related compound, 2-chloro-4-phenyloxazole, characteristic peaks are observed at 3114 cm⁻¹ for the C-H stretch, 1764 cm⁻¹ for the C=N bond, and 1524 cm⁻¹ for the C=C bond of the oxazole (B20620) ring. scispace.com In another derivative, 4-(4-chloro-5-phenyloxazol-2-yl)benzaldehyde, the FT-IR spectrum provides key structural information. tsri.or.th The presence of the oxazole ring is often confirmed by vibrations in the range of 1600 cm⁻¹. For similar oxazole compounds, key IR bands include those for C=O stretching around 1713 cm⁻¹ and C-O stretching near 1183 cm⁻¹. Theoretical studies, such as those using Density Functional Theory (DFT), complement experimental findings by predicting vibrational frequencies, which show good agreement with observed spectra. nih.govmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For chloro-substituted azaindole carbaldehydes, a related class of compounds, FT-Raman spectra have been recorded and interpreted with the aid of normal coordinate analysis based on DFT calculations. nih.govmdpi.com The Raman spectra of polymorphic forms of related compounds can be used for their characterization and differentiation. google.com

Interactive Data Table: Key FT-IR Vibrational Frequencies for Oxazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | ~3114 | scispace.com |

| C=N (Oxazole Ring) | Stretching | ~1764 | scispace.com |

| C=C (Oxazole Ring) | Stretching | ~1524 | scispace.com |

| C=O | Stretching | ~1713 | |

| C-O | Stretching | ~1183 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in this compound by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. In a derivative, 2-(4-chlorophenyl)-5-phenyloxazole, the aromatic protons of the phenyl group attached to the oxazole ring show signals in the range of δ 7.33-8.02 ppm. amazonaws.com Specifically, the spectrum of 2-(4-chlorophenyl)-5-phenyloxazole in CDCl₃ shows a doublet at δ 8.02 (J = 7.8 Hz, 2H), a doublet at δ 7.68 (J = 7.5 Hz, 2H), and a multiplet between δ 7.41-7.45 (5H), along with a triplet at δ 7.33 (J = 7.2 Hz, 1H). amazonaws.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For 2-(4-chlorophenyl)-5-phenyloxazole, characteristic chemical shifts are observed for the oxazole and phenyl ring carbons. amazonaws.com The chemical shifts for this compound in CDCl₃ are δ 160.22, 151.55, 136.42, 129.16, 128.99, 128.63, 127.83, 127.54, 125.95, 124.25, and 123.56 ppm. amazonaws.com The broad range of chemical shifts in ¹³C NMR allows for the clear distinction between different carbon atoms in the molecule. oregonstate.edu

Interactive Data Table: NMR Data for 2-(4-chlorophenyl)-5-phenyloxazole in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| ¹H | 8.02 | d, J = 7.8 | amazonaws.com |

| ¹H | 7.68 | d, J = 7.5 | amazonaws.com |

| ¹H | 7.41-7.45 | m | amazonaws.com |

| ¹H | 7.33 | t, J = 7.2 | amazonaws.com |

| ¹³C | 160.22, 151.55, 136.42, 129.16, 128.99, 128.63, 127.83, 127.54, 125.95, 124.25, 123.56 | amazonaws.com |

Mass Spectrometry (MS, HRMS, EI, CI, ESI, FAB) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. For 2-(4-chlorophenyl)-5-phenyloxazole, the calculated molecular weight for C₁₅H₁₀ClNO is 255.0451, with a found value of 255.0447, confirming its composition. amazonaws.com Different ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are utilized. beilstein-journals.orgmdpi.com For instance, ESI-TOF (Time-of-Flight) has been used to determine the mass of related oxazole derivatives. beilstein-journals.org

Fragmentation Analysis: Techniques like Electron Ionization (EI) and Chemical Ionization (CI) provide information about the fragmentation patterns of the molecule, which helps in structural elucidation. rsc.org The fragmentation patterns typically involve the loss of substituents like the chloro group or the phenyl ring, providing diagnostic information about the molecule's connectivity.

Interactive Data Table: HRMS Data for 2-(4-chlorophenyl)-5-phenyloxazole

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Reference |

| M+ | 255.0451 | 255.0447 | C₁₅H₁₀ClNO | amazonaws.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of oxazole derivatives typically shows absorption bands in the ultraviolet region. researchgate.netresearchgate.net For example, 4-(m-chlorobenzylidene)-2-phenyloxazol-5(4H)-one exhibits a maximum absorption (λmax) at 245 nm in chloroform. innovareacademics.in The electronic transitions are often π-π* transitions within the conjugated system of the phenyl and oxazole rings. researchgate.net Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra, which often show good agreement with experimental results. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (HPLC, TLC)

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for separating and quantifying the components of a mixture. ejgm.co.uk It is widely used to assess the purity of synthesized oxazole compounds. aging-us.com For instance, the purity of related compounds has been determined to be greater than 95% by RP-HPLC (Reverse Phase-HPLC). aging-us.com HPLC with UV detection is a standard method for purity assessment of oxazole derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a compound. core.ac.ukmdpi.com For 2-(4-chlorophenyl)-5-phenyloxazole, TLC was carried out using precoated silica (B1680970) gel plates. rsc.org The retention factor (Rf) value is a key parameter obtained from TLC, which for a derivative was 0.5 in a 50:50 mixture of diethyl ether and petroleum ether. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. For related chloro-substituted azaindole carbaldehydes, single-crystal X-ray diffraction analysis has been performed to determine their crystal structure. mdpi.com The data revealed that the compound crystallizes in the monoclinic system with specific lattice parameters. mdpi.com X-ray crystallography can also be used to characterize and differentiate polymorphic forms of compounds. google.com

Computational and Theoretical Investigations of 4 Chloro 5 Phenyloxazole

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. ua.pt It allows for the detailed analysis of molecular geometries, stability, and reactivity. For oxazole (B20620) derivatives, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven reliable for predicting geometric and electronic properties.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of 4-chloro-5-phenyloxazole involves studying the different spatial arrangements of its atoms and their corresponding energies. The potential energy surface (PES) maps these energies, revealing the most stable conformations (energy minima). chemrxiv.orgum.es For similar heterocyclic systems, DFT calculations have shown that the oxazole ring and the phenyl substituent tend to adopt a planar conformation to maximize conjugation, with minimal deviation from coplanarity. The rotational barrier of the phenyl group relative to the oxazole ring is a key feature of the PES. The planarity is influenced by the electronic effects of the substituents. The chlorine atom at the 4-position and the phenyl group at the 5-position influence the electron distribution and steric interactions, which in turn dictate the preferred conformation. The absence of imaginary frequencies in frequency calculations confirms that an optimized structure represents a true minimum on the potential energy surface.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. imperial.ac.ukwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. malayajournal.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.

For related chloro-phenyl substituted heterocyclic compounds, DFT calculations have been used to determine the energies of these frontier orbitals. For instance, in a similar molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack. In many oxazole derivatives, the HOMO is often localized over the phenyl ring and parts of the heterocyclic ring, while the LUMO is distributed across the oxazole ring and the electron-withdrawing substituents. malayajournal.org

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data for a Structurally Similar Compound

| Parameter | Value (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Energy Gap | 4.0106 |

| Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related heterocyclic compound. malayajournal.org |

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR)

DFT calculations can accurately predict various spectroscopic properties, which are essential for the characterization of new compounds. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra. nih.govgexinonline.com The calculated absorption maxima (λmax) correspond to electronic transitions, typically π-π* transitions in conjugated systems like this compound. For a novel oxazolone (B7731731) derivative, the UV-Vis absorption band was observed around 370 nm, attributed to a π-π* transition. gexinonline.comresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These are then compared with experimental FT-IR spectra to assign vibrational modes. For oxazolone derivatives, characteristic C=O stretching frequencies are observed in the range of 1790–1650 cm⁻¹.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical shifts are then correlated with experimental data to confirm the molecular structure. For oxazolone derivatives, aromatic protons typically appear in the δ 7.0–8.0 ppm range.

Table 2: Predicted Spectroscopic Data for Related Oxazole Derivatives

| Spectroscopic Technique | Predicted/Observed Range | Reference |

| UV-Vis (λmax) | ~370 nm | gexinonline.comresearchgate.net |

| IR (C=O stretch) | 1650-1790 cm⁻¹ | |

| ¹H NMR (Aromatic H) | 7.0-8.0 ppm |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more comprehensive view of the conformational landscape than static calculations. nih.govbioexcel.eumdpi.com By simulating the motion of atoms and molecules, MD can explore different conformations and the transitions between them, revealing the flexibility and dynamic nature of this compound. arxiv.org This is particularly useful for understanding how the molecule might behave in different environments, such as in solution or when interacting with biological targets. biorxiv.org The resulting trajectories can be analyzed to identify dominant conformational states and the energetic barriers between them. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its physicochemical properties. unimore.itplos.orgnih.gov For this compound, QSPR can be used to predict properties like boiling point, solubility, and partitioning behavior based on calculated molecular descriptors. unimore.it These descriptors can be derived from the compound's topology, geometry, or electronic structure. By developing robust QSPR models, it is possible to estimate the properties of new, unsynthesized derivatives, thus guiding the design of molecules with desired attributes. plos.org

In Silico Methodologies for Chemical Characterization and Prediction

In silico methodologies encompass a broad range of computational techniques used to characterize and predict the properties of chemical compounds. mdpi.comresearchgate.net For this compound, these methods can provide a comprehensive profile of the molecule before it is synthesized. This includes:

Structural Characterization: Predicting bond lengths, bond angles, and dihedral angles. For similar oxazole systems, C-N bond lengths in the ring are typically 1.28-1.35 Å, and C-O bonds are around 1.36-1.38 Å.

Electronic Properties: Calculating dipole moment, polarizability, and molecular electrostatic potential (MEP) maps. MEP maps are particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. malayajournal.org

Reactivity Prediction: Using calculated parameters to predict the reactivity of the molecule in various chemical reactions.

Table 3: Predicted Bond Lengths for a Similar Oxazole System

| Bond Type | Typical Length (Å) |

| C-N (in oxazole ring) | 1.28 - 1.35 |

| C-O (in oxazole ring) | 1.36 - 1.38 |

| Data is for a generalized substituted oxazole system based on DFT calculations. |

Docking Studies (focused on chemical interactions)

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein or enzyme. In the context of this compound, docking studies can elucidate the key chemical interactions that may contribute to its biological activity. While specific docking studies on this compound are not extensively detailed in the provided literature, the principles of molecular interactions can be applied to understand its potential binding modes.

The primary interactions that this compound is likely to form within a protein's active site include hydrophobic interactions, hydrogen bonding, and halogen bonding. The phenyl group is expected to engage in hydrophobic interactions with nonpolar amino acid residues. The oxazole ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. Furthermore, the chlorine atom at the 4-position can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity.

Computational tools can predict how derivatives of this compound interact with specific enzymes or receptors, which is crucial in designing more effective drugs. smolecule.com For instance, in related oxazole-containing compounds, docking studies have shown that the 4-chlorophenyl group can enhance target binding through hydrophobic interactions or halogen bonding. Similar interactions are plausible for this compound.

To illustrate the potential interactions, the following table outlines the types of chemical bonds that could be formed between this compound and a hypothetical protein target.

| Functional Group of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |

| Phenyl group | Leucine, Valine, Alanine, Phenylalanine | Hydrophobic |

| Oxazole Ring (Nitrogen/Oxygen) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond |

| Chlorine Atom | Electron-deficient atoms (e.g., backbone carbonyls) | Halogen Bond |

This table represents a theoretical model of potential interactions based on the chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis (focused on chemical modifications)

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that involves modifying the chemical structure of a compound to understand how these changes affect its biological activity. smolecule.com For this compound, SAR studies would systematically alter different parts of the molecule—the phenyl ring, the oxazole core, and the chloro substituent—to identify key structural features responsible for its activity.

Systematic variation of substituents is a common approach in SAR studies. For example, modifying the phenyl group with different substituents (e.g., electron-donating or electron-withdrawing groups) could modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to a target. Similarly, the replacement of the chlorine atom with other halogens (e.g., fluorine, bromine) or other functional groups could be explored to optimize interactions within the active site.

The following table summarizes potential chemical modifications to the this compound scaffold and their hypothetical impact on biological activity, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Position of Modification | Type of Modification | Potential Impact on Activity |

| Phenyl Ring | Introduction of electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance hydrophobic interactions and alter electronic properties. |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | Could influence hydrogen bonding capacity and overall polarity. |

| Oxazole Ring | Isosteric replacement (e.g., with thiazole (B1198619) or imidazole) | May affect metabolic stability and hydrogen bonding capabilities. |

| 4-Position (Chloro group) | Replacement with other halogens (F, Br, I) | Can modulate halogen bond strength and lipophilicity. |

| 4-Position (Chloro group) | Replacement with other functional groups (e.g., -CH₃, -OH) | Alters steric and electronic properties, potentially impacting binding. |

This table outlines theoretical modifications and their potential effects to guide SAR studies on this compound.

Retrosynthetic Analysis and Strategic Disconnections for 4 Chloro 5 Phenyloxazole Derivatives

General Retrosynthetic Approaches in Oxazole (B20620) Chemistry

The synthesis of oxazole derivatives is a well-established area of heterocyclic chemistry, with several general retrosynthetic approaches available. These strategies often involve the formation of the oxazole ring as a key step and can be broadly categorized based on the bond disconnections made to the heterocyclic core. Common methods include the Robinson-Gabriel synthesis, the van Leusen reaction, and the Fischer oxazole synthesis, each offering a different set of starting materials and reaction conditions.

Another prevalent strategy involves the use of isocyanides, such as in the van Leusen reaction. This approach allows for the formation of the oxazole ring from an aldehyde and a tosylmethyl isocyanide (TosMIC) reagent. Retrosynthetically, this corresponds to disconnecting the oxazole ring at the C2-N3 and C4-C5 bonds.

More recent developments in oxazole synthesis have focused on metal-catalyzed cross-coupling reactions and one-pot procedures, which can offer higher efficiency and broader substrate scope. tandfonline.com These modern approaches provide alternative retrosynthetic disconnections and expand the toolkit available to synthetic chemists for constructing complex oxazole-containing molecules.

Disconnection Strategies for the Oxazole Ring System

The core of retrosynthetic analysis lies in identifying strategic bond disconnections that lead to viable synthetic precursors. For the oxazole ring system, several key disconnection strategies can be employed. These strategies are typically focused on breaking one or two bonds of the heterocycle in a single retrosynthetic step.

One of the most common disconnections is the C-O/C-N disconnection , which breaks the bond between the oxygen atom and one of the adjacent carbon atoms, as well as the bond between the nitrogen atom and an adjacent carbon. This approach is exemplified by the Robinson-Gabriel synthesis, where the oxazole is retrosynthetically derived from an α-acylamino ketone. pitt.edu

Another powerful strategy is the [3+2] cycloaddition approach . Retrosynthetically, this involves disconnecting the oxazole ring into a three-atom component and a two-atom component. For example, the reaction between a nitrile ylide and an aldehyde or ketone can form the oxazole ring. This translates to a disconnection that breaks the C2-N3 and C5-O1 bonds.

The TosMIC-based disconnection is another valuable strategy, particularly for the synthesis of 5-substituted oxazoles. ox.ac.uk In this approach, the oxazole is disconnected to reveal tosylmethyl isocyanide (TosMIC) and an aldehyde or acyl chloride. This corresponds to breaking the C4-C5 and C2-N3 bonds of the oxazole ring.

The following table summarizes some of the common disconnection strategies for the oxazole ring:

| Disconnection Strategy | Key Bonds Broken (Retrosynthetically) | Corresponding Forward Reaction | Precursors |

| Robinson-Gabriel | C4-C5, O1-C5 | Cyclization of α-acylamino ketone | α-Acylamino ketone |

| Van Leusen | C2-N3, C4-C5 | Reaction of aldehyde with TosMIC | Aldehyde, Tosylmethyl isocyanide |

| [3+2] Cycloaddition | C2-N3, C5-O1 | Reaction of a nitrile ylide with an aldehyde/ketone | Nitrile, Aldehyde/Ketone |

| Fischer Oxazole Synthesis | C2-N3, C4-C5 | Reaction of a cyanohydrin with an aldehyde | Cyanohydrin, Aldehyde |

These disconnection strategies provide a logical framework for planning the synthesis of a wide variety of oxazole derivatives. The choice of the most appropriate strategy will depend on the specific substitution pattern of the target molecule.

Strategies for Introducing the Chloro and Phenyl Substituents

The synthesis of 4-chloro-5-phenyloxazole requires specific strategies to introduce the chloro and phenyl groups at the desired positions on the oxazole ring. These substituents can be introduced either before or after the formation of the heterocyclic core.

Introduction of the Phenyl Group:

The phenyl group at the C5 position can be introduced through several methods. One common approach is to start with a precursor that already contains the phenyl group. For example, in a Robinson-Gabriel type synthesis, one could start with an α-acylamino ketone derived from a phenyl-substituted starting material.

Alternatively, the phenyl group can be introduced via a cross-coupling reaction on a pre-formed oxazole ring. For instance, a 5-halo-oxazole could be subjected to a Suzuki or Stille coupling with a phenylboronic acid or a phenylstannane, respectively. This approach offers flexibility, allowing for the introduction of a variety of aryl and heteroaryl groups at the C5 position.

A direct synthesis of 4-chloro-5-phenyloxazoles has been reported from the reaction of acyl cyanides with aldehydes in the presence of hydrogen chloride. researchgate.net Specifically, the reaction of benzoyl cyanide with an appropriate aldehyde can lead to the formation of the 5-phenyloxazole (B45858) core. chula.ac.th

Introduction of the Chloro Group:

The chlorine atom at the C4 position can be introduced in a few ways. One method is to use a chlorinated starting material in the synthesis of the oxazole ring. For example, an α-chloro-α-acylamino ketone could be used in a Robinson-Gabriel synthesis.

Another strategy is the direct chlorination of a pre-formed oxazole ring. This can be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The regioselectivity of the chlorination reaction can be influenced by the other substituents on the oxazole ring and the reaction conditions.

A specific method for the synthesis of 4-chlorooxazoles involves the reaction of acyl cyanides with aldehydes in the presence of hydrogen chloride. researchgate.netgoogle.com This reaction provides a direct route to 4-chlorooxazole derivatives. google.com The proposed mechanism for the formation of 4-chloro-oxazole (B14295204) is thought to proceed through an acylimidoyl chloride intermediate. chula.ac.th

The following table outlines some of the strategies for introducing the chloro and phenyl substituents:

| Substituent | Position | Strategy | Reagents/Precursors |

| Phenyl | C5 | From precursor | Phenyl-substituted α-acylamino ketone |

| Cross-coupling | 5-Halo-oxazole, Phenylboronic acid (Suzuki) | ||

| Direct synthesis | Benzoyl cyanide, Aldehyde | ||

| Chloro | C4 | From precursor | α-Chloro-α-acylamino ketone |

| Direct chlorination | Oxazole, N-chlorosuccinimide (NCS) | ||

| Direct synthesis | Acyl cyanide, Aldehyde, Hydrogen chloride |

Computer-Assisted Retrosynthesis of Complex Oxazole Architectures

In recent years, computer-aided synthesis planning (CASP) has emerged as a powerful tool to assist chemists in designing synthetic routes for complex molecules. researchgate.net These programs utilize databases of known chemical reactions and sophisticated algorithms to generate and evaluate potential retrosynthetic pathways. For complex oxazole architectures, CASP can be particularly valuable in navigating the vast landscape of possible synthetic strategies.

CASP programs can analyze a target molecule and propose a series of disconnections based on a predefined set of rules or by learning from existing reaction data. researchgate.net This can help chemists to identify not only well-established synthetic routes but also novel and unconventional approaches that might not be immediately obvious. synthiaonline.com

The process typically involves the user inputting the structure of the target molecule. The software then generates a retrosynthetic tree, where each node represents a precursor molecule and each branch represents a retrosynthetic disconnection. The program can also provide information about the corresponding forward reactions, including reagents, conditions, and literature references.

One of the key advantages of CASP is its ability to handle the combinatorial explosion of possible synthetic routes for complex molecules. By applying various heuristics and scoring functions, the software can rank the generated pathways based on factors such as predicted yield, cost of starting materials, and number of steps. researchgate.net This allows the chemist to focus on the most promising routes for experimental validation.

Several CASP platforms are available, each with its own set of features and underlying algorithms. Some programs are rule-based, relying on a manually curated database of reaction transforms. Others employ machine learning techniques to learn from the vast body of chemical literature and predict new reactions. The application of these tools in the design of syntheses for complex oxazole-containing natural products and pharmaceuticals is a growing area of research. researchgate.net

The following table highlights some of the key features of computer-assisted retrosynthesis:

| Feature | Description |

| Automated Disconnection | The software identifies potential bond disconnections in the target molecule based on known chemical reactions. |

| Route Generation | A tree of possible synthetic routes is generated, showing the precursors at each step. |

| Reaction Database | The software accesses a large database of chemical reactions to suggest appropriate forward reactions for each disconnection. |

| Pathway Ranking | The generated routes are often scored and ranked based on various criteria to help the user select the most promising options. |

| Novelty and Exploration | CASP can suggest unconventional or less obvious synthetic strategies, fostering innovation in route design. |

Applications of 4 Chloro 5 Phenyloxazole in Materials Science and Chemical Research

Role as a Versatile Synthetic Building Block for Complex Chemical Entities

4-Chloro-5-phenyloxazole serves as a crucial starting material in the synthesis of a variety of complex organic molecules. Its utility stems from the reactivity of the chloro-substituted oxazole (B20620) ring, which can undergo various chemical transformations.

One of the primary applications of this compound is in the construction of larger, more intricate molecular architectures. For instance, it has been utilized in the synthesis of 2-Chloro-3-(4-chlorooxazole-5-yl)-indoles and other 4-chloro-5-phenyl-oxazole derivatives. researchgate.net These syntheses are typically achieved through the condensation of acyl cyanides with aldehydes in the presence of hydrogen chloride. researchgate.net Further derivatization at the 2-position of the 4-chlorooxazole ring has yielded building blocks that are potentially useful for the total synthesis of complex natural products like diazonamide A. researchgate.net

The reactivity of the chloromethyl group, when present in related oxazole structures, allows for nucleophilic substitution reactions. This enables the introduction of various functional groups by reacting with nucleophiles such as amines or alcohols, leading to the formation of new derivatives. The oxazole ring itself can also participate in condensation reactions with electrophiles, further expanding the molecular complexity. This versatility makes it a valuable scaffold for creating hybrid molecules with potentially enhanced properties.

The synthesis of various oxazole derivatives often begins with foundational reactions like the Robinson-Gabriel cyclocondensation of α-acylamino ketones. mdpi.com The resulting oxazole core can then be modified. For example, the synthesis of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives has been achieved through the Erlenmeyer reaction, starting from p-aminohippuric acid and various electrophiles. biointerfaceresearch.com

Utilization in Photoconductive Layers and Optical Brighteners

The unique electronic and photophysical properties of oxazole derivatives, including those derived from this compound, have led to their use in advanced materials, particularly in photoconductive layers and as optical brighteners.

Photoconductive Layers: Photoconductive materials are essential components in devices like photocopiers and laser printers. Certain 4-chlorooxazole derivatives are employed as photoconductive substances. google.com These compounds typically feature unsaturated groups at the 2- or 5-position of the oxazole ring. google.com The synthesis of such materials can be challenging, as traditional methods involving hydrogen chloride can lead to unwanted side reactions, such as addition to double bonds. google.com Therefore, alternative synthetic strategies, like the Wittig reaction, are sometimes employed to create these specialized photoconductive compounds. google.com The general structure of these photoconductive 4-chlorooxazole derivatives often includes a phenyl group, which may be substituted with alkoxy or dialkylamino radicals, and other aromatic or heteroaromatic moieties. google.com

Optical Brighteners: Optical brighteners, or fluorescent whitening agents, are compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This process makes materials appear whiter and brighter. Oxazole derivatives are a known class of optical brighteners. vyridis.chsci-hub.se For instance, 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129) (Optical Brightener OB) is a widely used agent for whitening plastics, paints, and inks. sinosunman.comraytopoba.com While not a direct application of this compound itself, the underlying oxazole structure is key to this functionality. The synthesis of new oxadiazole derivatives, which are structurally related to oxazoles, has also been explored for their potential as luminescent materials and optical brighteners. nih.gov These compounds often exhibit interesting electron transfer properties, making them suitable for various optoelectronic applications. nih.gov

Table 1: Examples of Oxazole Derivatives and their Applications in Materials Science

| Compound Class | Specific Application | Reference |

|---|---|---|

| 4-Chlorooxazole derivatives with unsaturated groups | Photoconductive substances in electrophotographic layers | google.com |

| 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (Optical Brightener OB) | Whitening and brightening of plastics, paints, and inks | sinosunman.comraytopoba.com |

Application as Luminescent Additives in Scintillation Counting

Liquid scintillation counting is a widely used technique for detecting and quantifying radioactive isotopes, particularly low-energy beta emitters like tritium (B154650) and carbon-14. psu.edudundee.ac.uk The process relies on a "scintillation cocktail" that contains a solvent and one or more fluorescent compounds, known as fluors or scintillators. When a radioactive particle interacts with the solvent, the energy is transferred to the primary fluor, which then emits a photon of light. This light is detected by a photomultiplier tube.

Oxazole derivatives are prominent primary and secondary scintillators. 2,5-Diphenyloxazole (PPO) is one of the most common primary fluors used in scintillation cocktails. Its function is to absorb the excitation energy from the solvent and emit it as light, typically in the UV range.

To improve the detection efficiency, a secondary scintillator, or wavelength shifter, is often added. This compound absorbs the light emitted by the primary fluor and re-emits it at a longer wavelength that is more efficiently detected by the photomultiplier tube. A well-known secondary scintillator is 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP), which contains two oxazole rings. researchgate.net

The need for more soluble secondary solutes for large-scale liquid scintillation counters has driven research into new oxazole derivatives. researchgate.net For example, 2,2′-p-phenylenebis(4-methyl-5-phenyloxazole) has been investigated as a more soluble alternative to POPOP. researchgate.net The core 4-phenyloxazole (B1581195) structure is a fundamental component of these important analytical reagents. researchgate.net

Table 2: Common Oxazole-Based Scintillators

| Scintillator | Type | Function | Reference |

|---|---|---|---|

| 2,5-Diphenyloxazole (PPO) | Primary | Absorbs energy from the solvent and emits UV light. | |

| 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) | Secondary | Shifts the emitted light to a longer, more easily detectable wavelength. | researchgate.net |

Research into New Chemical Entities for Diverse Chemical Investigations

The this compound scaffold is a valuable starting point for the synthesis of novel chemical entities for a wide range of chemical and biological investigations. The ability to modify the oxazole core at various positions allows for the creation of libraries of compounds with diverse structures and potential activities.

For example, the synthesis of novel Schiff bases derived from 2-amino-4-(p-ethoxy phenyl) oxazole and 4-chloro benzaldehyde (B42025) has been reported. researchgate.net These compounds have been used to create transition metal complexes, with the goal of exploring their potential biological activities. researchgate.net

Furthermore, research into new 4-[(4-bromophenyl)sulfonyl]benzoic acid derivatives has led to the synthesis of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, and 1,3-oxazoles. mdpi.com These new chemical entities are then subjected to various biological evaluations. The synthesis of novel 2-alkyl-1,3,4-oxadiazoles containing a phenylazo group has also been described, starting from precursors that can be related back to simpler oxazole structures. nih.gov

The development of new synthetic methodologies is also a key area of research. For instance, iodine(III)-mediated reactions of ketones with nitriles have been explored as a route to highly substituted oxazoles. mdpi.com These synthetic advancements open up new avenues for creating diverse molecular structures based on the oxazole framework.

Investigations into the fundamental chemical properties of these novel compounds are also crucial. For example, studies on the electrochemical and optical properties of new carbazole (B46965) dyes, which can be structurally related to oxazole derivatives, provide insights into their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.gov